2-(4-isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide
Description
2-(4-isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide is a structurally complex molecule featuring a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a methylsulfonyl group at the 8-position. The acetamide moiety is linked to the 3-position of the bicyclic system, while the phenoxy group at the 2-position of the acetamide bears a 4-isopropyl substituent.
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-13(2)14-4-8-18(9-5-14)25-12-19(22)20-15-10-16-6-7-17(11-15)21(16)26(3,23)24/h4-5,8-9,13,15-17H,6-7,10-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQKQZLVSXPDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide typically involves multiple steps:
Formation of the Azabicyclo[3.2.1]octane Ring: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.
Introduction of the Methylsulfonyl Group: The azabicyclo[3.2.1]octane intermediate is then functionalized with a methylsulfonyl group using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Isopropylphenoxy Group: This step involves the nucleophilic substitution of a halogenated phenol derivative with isopropyl alcohol under basic conditions to form the isopropylphenoxy group.
Formation of the Acetamide Moiety: Finally, the acetamide group is introduced through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The phenoxy and acetamide groups can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy or acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it may serve as a probe to study the interactions of bicyclic amines with biological targets, such as receptors or enzymes.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting neurological pathways due to the presence of the azabicyclo[3.2.1]octane ring, which is a common motif in many bioactive molecules.
Industry
In the industrial sector, it could be used in the development of new materials or as a catalyst in specific chemical reactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide likely involves interaction with specific molecular targets such as receptors or enzymes. The azabicyclo[3.2.1]octane ring can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The methylsulfonyl group may enhance the compound’s solubility and stability, while the phenoxy and acetamide groups can contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the 8-Azabicyclo[3.2.1]octane Core
The methylsulfonyl group at the 8-position distinguishes the target compound from analogs with alternative substituents:
- 8-Methyl derivatives: Compounds like 8-methyl-N-(4-pentylphenyl)-8-azabicyclo[3.2.1]octan-3-amine () and 8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine () feature a methyl group instead of methylsulfonyl. In contrast, the methylsulfonyl group in the target compound introduces strong electron-withdrawing effects and hydrogen-bond acceptor capacity, which may improve receptor binding or solubility .
- Trifluoromethanesulfonate esters : The (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate () highlights the use of sulfonate esters as leaving groups in synthetic intermediates. Unlike the target compound’s stable methylsulfonyl group, triflates are reactive, underscoring divergent applications (synthesis vs. bioactive molecules) .
Phenoxy Group Modifications
The 4-isopropylphenoxy moiety in the target compound contrasts with structurally related acetamides:
- 4-Ethoxyphenyl analog : 2-(4-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide () replaces isopropyl with ethoxy. The ethoxy group is smaller and less hydrophobic, which may reduce steric hindrance and alter pharmacokinetic properties (e.g., shorter metabolic half-life compared to the bulkier isopropyl group) .
- Naphthamide derivatives: Compounds like N-(8-(aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide () replace the phenoxy-acetamide with a naphthamide group. The larger aromatic system in naphthamide derivatives could enhance π-π stacking interactions but reduce solubility .
Biological Activity
The compound 2-(4-isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide is a novel azabicyclic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and pharmacological profiles.
The primary biological activity of this compound is linked to its role as an inhibitor of NAAA, an enzyme involved in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, the compound preserves PEA levels, enhancing its anti-inflammatory and analgesic effects at sites of inflammation. The non-covalent mechanism of action allows for sustained inhibition without permanent modification of the enzyme.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the azabicyclo[3.2.1]octane core and the phenoxy group significantly influence the inhibitory potency against NAAA. For instance, compounds with specific substitutions at the para position of the isopropylphenoxy moiety exhibited enhanced activity compared to their counterparts with substitutions at other positions.
Table 1: Structure-Activity Relationship of Azabicyclic Compounds
| Compound ID | Structure Description | IC50 (µM) | Selectivity (FAAH/AC) |
|---|---|---|---|
| ARN19689 | Endo-ethoxymethyl-pyrazinyloxy derivative | 0.042 | 25% / 34% |
| ARN16186 | Lead compound with high activity | 0.655 | - |
| Compound 50 | Sulfonamide derivative | - | - |
Pharmacological Profile
In vivo studies have shown that This compound exhibits significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The pharmacokinetic studies indicate good systemic availability and a favorable safety profile, making it a promising candidate for further development.
Case Studies
- In Vitro Studies : A study demonstrated that the compound effectively inhibited human NAAA in low nanomolar concentrations, suggesting strong potential for therapeutic use in inflammatory conditions.
- Animal Models : In murine models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers and pain scores compared to control groups.
Q & A
How can researchers optimize the synthesis of 2-(4-isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide to achieve high yield and purity?
Methodological Answer:
Synthesis optimization requires multi-step reaction planning with strict control of parameters:
- Temperature and Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) for sulfonylation steps, and maintain temperatures between 0–5°C during sensitive coupling reactions to minimize side products .
- Catalyst Screening: Evaluate palladium catalysts (e.g., Pd/C) for hydrogenation steps, optimizing loading (0.5–2 mol%) to balance reaction rate and yield .
- Intermediate Purification: Employ flash chromatography after each step to isolate intermediates, monitored by TLC (Rf tracking) .
- Yield Maximization: Conduct Design of Experiments (DoE) to test factorial combinations of reaction time, solvent ratios, and catalyst amounts .
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify the azabicyclo[3.2.1]octane core (e.g., characteristic methylsulfonyl singlet at δ 3.1 ppm) and acetamide carbonyl resonance (δ 168–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H] with <2 ppm error to validate the molecular formula .
- X-ray Crystallography: Resolve stereochemistry of the bicyclic system, particularly for chiral centers at C3 and C8, using single-crystal diffraction .
How can computational chemistry aid in predicting biological target interactions for this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to hypothesized targets (e.g., neurotransmitter receptors) based on the azabicyclo motif’s similarity to tropane alkaloids .
- Quantum Chemical Calculations: Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing binding affinity .
- MD Simulations: Run 100-ns simulations in explicit solvent to assess stability of ligand-target complexes, analyzing RMSD and hydrogen-bond occupancy .
How should researchers resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer:
- Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites in plasma, comparing in vitro activity of parent compound vs. metabolites .
- Pharmacokinetic Studies: Measure bioavailability and tissue distribution in rodent models to explain discrepancies (e.g., poor blood-brain barrier penetration) .
- Structural Analog Testing: Synthesize derivatives with modified sulfonyl or acetamide groups to isolate pharmacophoric elements .
What experimental strategies elucidate reaction mechanisms during synthesis?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Substitute H at reactive sites (e.g., acetamide α-hydrogens) to probe rate-determining steps .
- In Situ FTIR Monitoring: Track carbonyl stretching frequencies (1700–1800 cm) to detect intermediate formation .
- Computational Transition State Modeling: Apply density functional theory (DFT) to map energy barriers for cyclization and sulfonylation steps .
Which techniques ensure purity and stability of the compound under storage conditions?
Methodological Answer:
- HPLC-DAD/ELSD: Use C18 columns (ACN/water gradient) to detect impurities >0.1%, with diode-array detection for UV-active degradants .
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify stability-linked impurities .
- Elemental Analysis: Verify C, H, N, S content (±0.4% theoretical) to confirm stoichiometric purity .
How can stereochemical challenges during synthesis be systematically addressed?
Methodological Answer:
- Chiral Resolution: Use preparative chiral HPLC (e.g., Chiralpak IA column) with hexane/IPA mobile phases to separate enantiomers .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to induce enantioselectivity .
- VCD Spectroscopy: Compare experimental and computed vibrational circular dichroism spectra to assign absolute configuration .
What methodologies enable robust structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Library Design: Synthesize derivatives with systematic substitutions (e.g., isopropyl → cyclopropyl, methylsulfonyl → trifluoromethanesulfonyl) .
- Free-Wilson Analysis: Quantify contributions of substituents to biological activity using multivariate regression .
- 3D-QSAR Modeling: Build CoMFA/CoMSIA models using alignment rules based on the azabicyclo core’s conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
